molecular formula C16H24N2O B4962974 1-ethyl-4-(4-propylbenzoyl)piperazine

1-ethyl-4-(4-propylbenzoyl)piperazine

Cat. No.: B4962974
M. Wt: 260.37 g/mol
InChI Key: BSRRBLFFQVYMLF-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-propylbenzoyl)piperazine is a piperazine derivative featuring an ethyl group at the N1 position and a 4-propylbenzoyl moiety at the N4 position. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in CNS disorders, anti-inflammatory agents, and enzyme inhibition .

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-5-14-6-8-15(9-7-14)16(19)18-12-10-17(4-2)11-13-18/h6-9H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRRBLFFQVYMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Solubility and Physicochemical Properties

  • Ethylene/Methylene Spacers: Piperazine derivatives with ethylene or methylene spacers between the piperazine and aromatic moieties (e.g., quinolone-linked compounds in ) exhibit improved aqueous solubility (80+ μM at pH 2.0 and 6.5) compared to direct attachments (e.g., 8a in : <20 μM solubility). The direct benzoyl linkage in 1-ethyl-4-(4-propylbenzoyl)piperazine may reduce solubility, akin to 8a, due to lower pKa values (~3.8) of the piperazine nitrogen when directly conjugated to aromatic systems .
  • Similar trends are observed in 1-ethyl-4-(4-nitrobenzyl)piperazine (), where electron-withdrawing nitro groups balance lipophilicity for optimized pharmacokinetics .

Receptor Binding and Pharmacological Activity

  • Serotonin Receptor Affinity: Compounds with a three-carbon linker between piperazine and aromatic systems (e.g., coumarin derivatives in ) show subnanomolar 5-HT1A receptor affinity. The propyl chain in this compound may similarly position the benzoyl group for optimal receptor interactions, though direct conjugation without a spacer could reduce selectivity .
  • α7 nAChR Modulation: Silent agonists like 1-ethyl-4-(3-bromophenyl)piperazine () demonstrate that aryl substituents on piperazine can modulate receptor activity via non-conducting conformations. The 4-propylbenzoyl group in the target compound may similarly influence α7 nAChR signaling but requires empirical validation .

Metabolic Stability and CYP Interactions

  • Metabolic Liabilities: Piperazine rings are prone to deethylation () and oxidation (e.g., vanoxerine in , metabolized by CYP3A4). The ethyl group in this compound may undergo similar CYP3A4-mediated deethylation, necessitating structural modifications (e.g., isosteric replacement) to improve stability .
  • CYP Inhibition: Ketoconazole (CYP3A inhibitor) reduces vanoxerine metabolism by >90% ().

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituent Solubility (μM) pKa (Piperazine N) ClogD
This compound Direct benzoyl, propyl chain ~20 (est.) ~3.8 (est.) 3.5 (est.)
Quinolone-Piperazine (8ac) Ethylene spacer 80–100 6–7 2.1
1-Ethyl-4-(4-nitrobenzyl)piperazine Nitrobenzyl 45 5.2 2.8
Vanoxerine () Fluorophenyl, propyl chain 60 7.1 4.0

Table 2: Receptor Affinity and Metabolic Pathways

Compound Target Receptor Binding Affinity (Ki) Major Metabolic Pathway
This compound Hypothetical (5-HT1A/α7) N/A CYP3A4 (predicted)
Coumarin-Piperazine (5d, ) 5-HT1A 0.3 nM CYP2D6
p-MPPI () 5-HT1A 0.7 nM (antagonist) CYP2C19
Vanoxerine () Dopamine transporter 1.2 nM CYP3A4

Key Research Findings

  • Solubility-Spacer Correlation : Ethylene/methylene spacers between piperazine and aromatic systems enhance solubility by increasing pKa and reducing planarity .
  • Metabolic Hotspots : Piperazine rings are susceptible to deethylation () and oxidation, necessitating isosteric replacements (e.g., morpholine) or steric shielding .
  • Receptor Selectivity : Substituent position (ortho, meta, para) and linker length critically influence receptor affinity. For example, meta-substituted aryl groups in 5-HT1A ligands () improve selectivity over 5-HT2A .

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